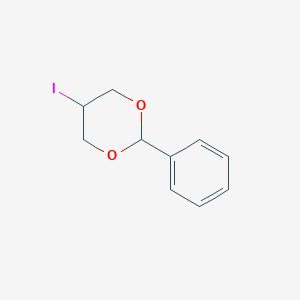

5-Iodo-2-phenyl-1,3-dioxane

Description

Structure

3D Structure

Properties

CAS No. |

146651-24-3 |

|---|---|

Molecular Formula |

C10H11IO2 |

Molecular Weight |

290.1 g/mol |

IUPAC Name |

5-iodo-2-phenyl-1,3-dioxane |

InChI |

InChI=1S/C10H11IO2/c11-9-6-12-10(13-7-9)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |

InChI Key |

SQRMOYRVKLTDOY-UHFFFAOYSA-N |

SMILES |

C1C(COC(O1)C2=CC=CC=C2)I |

Canonical SMILES |

C1C(COC(O1)C2=CC=CC=C2)I |

Synonyms |

1,3-Dioxane,5-iodo-2-phenyl-,cis-(9CI) |

Origin of Product |

United States |

Conformational Analysis and Stereochemical Investigations

Fundamental Conformational Principles of 1,3-Dioxanes

The 1,3-dioxane (B1201747) ring, akin to cyclohexane, is not planar and exists in various conformations to alleviate ring strain. The conformational landscape of these heterocycles is primarily dominated by the chair form, but other conformers, such as twist and boat forms, also play a role in their dynamic behavior.

The chair conformation is the most stable arrangement for the 1,3-dioxane ring, minimizing both angular and torsional strain. scispace.com This stability is attributed to the staggering of adjacent C-H bonds, which reduces repulsive interactions. Like cyclohexane, the 1,3-dioxane chair can undergo a ring inversion process, flipping from one chair conformation to another. During this inversion, the axial substituents become equatorial, and the equatorial substituents become axial. This process proceeds through higher-energy transition states, including half-chair and twist-boat conformations. rsc.org The energy barrier for this inversion in the parent 1,3-dioxane is significant, ensuring that at room temperature, the individual chair conformers are rapidly interconverting. rsc.org

While the chair form is the global energy minimum, other non-chair conformations, such as the twist and boat forms, exist on the potential energy surface. acs.org The boat conformation is generally of high energy due to eclipsing interactions between hydrogens on adjacent carbons and a transannular interaction between the "flagpole" hydrogens. The twist-boat (or skew-boat) conformation is typically more stable than the true boat form as it partially relieves these unfavorable interactions. scispace.com Computational studies have shown that for the unsubstituted 1,3-dioxane, the chair conformer is significantly more stable than the 2,5-twist and 1,4-twist conformers. researchgate.net However, the presence of bulky substituents can dramatically alter the conformational landscape, and in some cases, a twist-boat conformation may become the preferred arrangement to avoid severe steric clashes that would be present in a chair conformation. acs.orgresearchgate.net For instance, the introduction of multiple axial methyl groups can lead to stable flexible forms. scispace.com The energy difference between the chair and skew-boat forms of the 1,3-dioxane ring is estimated to be at least 4 kcal/mol. researchgate.net

Stereochemistry of 5-Iodo-2-phenyl-1,3-dioxane (B120182)

The introduction of substituents onto the 1,3-dioxane ring, as in this compound, leads to the possibility of diastereoisomerism and introduces new stereochemical considerations that influence the conformational preferences of the ring.

In 2,5-disubstituted 1,3-dioxanes like this compound, two diastereoisomers are possible: a cis isomer, where the substituents at C-2 and C-5 are on the same side of the ring, and a trans isomer, where they are on opposite sides. In the chair conformation, this translates to one substituent being axial and the other equatorial in the cis isomer, and both being either axial or equatorial in the trans isomer.

The relative stability of these diastereomers is determined by the conformational free energy difference (ΔG°), which can be experimentally determined by equilibrating the isomers, often under acidic conditions, and measuring their ratio at equilibrium. researchgate.netresearchgate.net For a 2,5-disubstituted 1,3-dioxane, the equilibrium will favor the isomer that allows the larger substituent to occupy the more stable equatorial position to minimize steric interactions. psu.edu The phenyl group at the C-2 position generally has a strong preference for the equatorial orientation due to significant diaxial interactions in the axial position. thieme-connect.de The conformational preference of the iodo group at the C-5 position is more complex, being influenced by a combination of steric and electronic factors.

The thermodynamic parameters for the conformational equilibrium of various substituted 1,3-dioxanes have been extensively studied. orientjchem.org For instance, the free energy differences for 5-substituted-2-phenyl-1,3-dioxanes can be influenced by the solvent and the presence of salts. acs.org

Table 1: Conformational Free Energy Differences (ΔG°) for Selected 5-Substituted-2-phenyl-1,3-dioxanes

| Substituent at C-5 | Solvent | ΔG° (kcal/mol) |

| COOH | THF | Varies with salt concentration acs.org |

| COOCH₃ | THF | Varies with salt concentration acs.org |

| CONHCH₃ | THF | Varies with salt concentration acs.org |

| CH₂OH | THF | Varies with salt concentration acs.org |

| NHCOCH₃ | THF | Varies with salt concentration acs.org |

The conformational behavior of the 1,3-dioxane ring is highly sensitive to the nature and position of its substituents.

C-2 Position: A substituent at the C-2 position experiences significant steric interactions with the axial hydrogens at C-4 and C-6. Consequently, bulky groups like a phenyl group strongly prefer the equatorial position to avoid these 1,3-diaxial interactions. thieme-connect.de However, in some cases, such as in 2,2-diaryl-1,3-dioxanes, an axial orientation of an electron-withdrawing aryl group can be favored due to the anomeric effect. nih.gov

C-5 Position: A substituent at the C-5 position experiences less severe steric interactions compared to the C-2 or C-4/C-6 positions. An axial substituent at C-5 primarily interacts with the axial hydrogens at C-4 and C-6, while an equatorial substituent has gauche interactions with the ring carbons. The preference of a substituent at C-5 for the equatorial position is generally smaller than that of the same substituent in cyclohexane. researchgate.net For a halogen like iodine, its size will contribute to a steric preference for the equatorial position. However, electrostatic interactions, such as the attractive gauche effect, can also play a significant role. researchgate.netpsu.edu The conformational behavior of 5-halomethyl groups has been shown to have an axial preference due to electrostatic attraction. researchgate.net

Influence of Iodine (C-I bond): The carbon-iodine bond is relatively long and polarizable. The presence of the iodine atom at the 5-position will influence the geometry and electronic distribution of the ring. The conformational preference will be a balance between the steric bulk of the iodine atom favoring an equatorial position and potential attractive gauche interactions or other stereoelectronic effects that might stabilize an axial orientation.

Stereoelectronic effects, which involve the interaction of electron orbitals, are crucial in determining the conformation and reactivity of 1,3-dioxanes.

Anomeric Effect: The anomeric effect is a stereoelectronic phenomenon that describes the tendency of a heteroatomic substituent at an anomeric carbon (a carbon bonded to two heteroatoms, like C-2 in 1,3-dioxane) to prefer an axial orientation, despite the steric disadvantage. This effect is rationalized by a stabilizing interaction between the lone pair of electrons on a ring oxygen and the antibonding (σ) orbital of the axial C-substituent bond (n → σ interaction). nih.govnih.gov While the phenyl group in this compound is not a heteroatomic substituent in the classical sense, the principles of the anomeric effect can be extended to understand the preference of electronegative groups at the C-2 position. nih.gov

Gauche Effect: The gauche effect describes the tendency of a molecule to adopt a conformation that has more gauche interactions between adjacent electronegative substituents than anti interactions. In the context of 1,3-dioxanes, attractive gauche interactions can occur between the ring oxygens and a substituent at the C-5 position. psu.eduglobalauthorid.com This can lead to a greater stability of the conformer where the C-5 substituent is axial, as this allows for a gauche relationship with the ring oxygens. This effect is often explained by a combination of electrostatic attraction and hyperconjugative interactions. researchgate.net

Homoanomeric Effect: A related phenomenon, the homoanomeric effect, has been proposed to explain certain NMR spectral features of 1,3-dioxanes. rsc.org This effect involves an n → σ* interaction between a β-oxygen and an equatorial C(5)-H bond, which can lead to a weakening and lengthening of this bond. rsc.orgacs.org

Experimental Methodologies for Conformational Analysis

A suite of sophisticated experimental techniques is utilized to probe the intricate conformational landscape of this compound and its analogs. These methods provide direct observational data on the spatial arrangement of atoms and substituents within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, Vicinal Coupling Constants)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the conformational analysis of 1,3-dioxanes in solution. ipb.pt ¹H and ¹³C NMR spectra provide a wealth of information about the chemical environment of each nucleus, allowing for the determination of the predominant conformation.

In the case of 2-substituted 1,3-dioxanes, the chemical shifts of the protons at the C4, C5, and C6 positions are particularly informative. The orientation of the substituent at C2 (axial or equatorial) significantly influences the magnetic shielding of these ring protons. For instance, in many 2-phenyl-1,3-dioxane (B8809928) derivatives, an equatorial orientation of the phenyl group is favored. researchgate.net

Vicinal coupling constants (³J), which describe the interaction between protons on adjacent carbon atoms, are highly dependent on the dihedral angle between them. This relationship is described by the Karplus equation. By analyzing the ³J values, particularly between the protons on C4 and C5, and C5 and C6, the chair conformation of the dioxane ring and the equatorial or axial position of the iodine atom at C5 can be determined. epa.govresearchgate.net For example, a larger coupling constant is typically observed for anti-periplanar protons (dihedral angle of ~180°), which is characteristic of an axial-axial relationship in a chair conformation.

X-ray Crystallography for Solid-State Conformational Elucidation

X-ray crystallography provides a definitive picture of the molecular structure in the solid state. For 1,3-dioxane derivatives, this technique has been instrumental in confirming the chair conformation of the six-membered ring and establishing the precise bond lengths, bond angles, and torsional angles. nih.govresearchgate.net

In a study of 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), a closely related compound, X-ray analysis revealed that the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position. nih.gov It is expected that this compound would also exhibit a chair conformation in the solid state. The stereochemistry of some 1,3-dioxane products has been unambiguously confirmed by X-ray crystallography. thieme-connect.com

Table 1: Illustrative Crystallographic Data for a 2-Phenyl-1,3-dioxane Derivative (Note: This data is for 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane and serves as a representative example.)

| Parameter | Value |

| Molecular Formula | C₁₂H₁₆O₄ |

| Crystal System | Orthorhombic |

| a (Å) | 6.2654 (4) |

| b (Å) | 10.4593 (6) |

| c (Å) | 34.5285 (19) |

| V (ų) | 2262.7 (2) |

| Z | 8 |

| Data sourced from a study on 5,5-bis(hydroxymethyl)-2-phenyl-1,3-dioxane. nih.gov |

Differential Mass Spectrometry in Stereochemical Studies

Differential mass spectrometry, when coupled with quantum-chemical calculations, has emerged as a powerful tool for the stereochemical analysis of 1,3-dioxane derivatives. researchgate.net This technique can be used to distinguish between diastereoisomers by correlating the experimental differential mass spectra with the calculated enthalpies of formation for the primary fragment ions. researchgate.net Although direct studies on this compound using this method are not widely reported, the principles have been successfully applied to other 2-phenyl-1,3-dioxanes, highlighting the influence of substituent orientation on fragmentation patterns. researchgate.net This approach is particularly valuable as it probes the properties of the isolated molecule in the gas phase, providing complementary information to solution-phase NMR studies. researchgate.net

Photoelectron Spectroscopy in Heterocyclic Conformational Studies

Computational and Theoretical Approaches to Conformational Behavior

Computational chemistry provides a powerful lens through which to examine the conformational preferences and energy landscapes of molecules like this compound. These theoretical methods complement experimental findings and can often provide a more detailed understanding of the forces governing molecular structure.

Quantum-Chemical Calculations (e.g., RHF/6-31G(d), DFT, Ab Initio Methods)

A variety of quantum-chemical methods have been employed to model the conformational behavior of 1,3-dioxanes. These calculations can predict the relative energies of different conformers, the barriers to conformational interconversion, and geometric parameters such as bond lengths and angles.

RHF/6-31G(d): This level of theory has been used to study the potential energy surface of 5-substituted 1,3-dioxanes, revealing the pathways for the interconversion of equatorial and axial chair conformers. epa.govresearchgate.net For 5-phenyl-1,3-dioxane, these calculations have helped to estimate the potential barriers for this process. epa.govresearchgate.net

Density Functional Theory (DFT): DFT methods, such as PBE/3ζ, are frequently used to simulate the conformational transformations of substituted 1,3-dioxanes in both the gas phase and in solution. researchgate.netresearchgate.net These calculations can account for the influence of solvent on conformational equilibria. researchgate.net

Ab Initio Methods: High-level ab initio calculations have been shown to accurately predict the conformer populations of related molecules like 5-methoxy-1,3-dioxane, with results that are consistent with experimental NMR data. ibm.com These methods can also shed light on subtle stereoelectronic interactions that influence conformational preferences. acs.org

Computational studies on related 2-aryl-1,3-dioxanes have indicated that while the equatorial orientation of the aryl group is highly preferred in solution, quantum-chemical calculations for isolated molecules (in a vacuum) suggest a higher stability for structures with an axially oriented aromatic substituent. researchgate.net This highlights the importance of considering the phase (gas, liquid, or solid) when analyzing conformational equilibria.

An in-depth examination of the chemical compound this compound reveals significant insights into its conformational and stereochemical properties. This analysis, focusing on its isomerization pathways, the interplay of electrostatic and steric forces, and its electronic structure, provides a comprehensive understanding of its molecular behavior.

2 Potential Energy Surface (PES) Mapping for Isomerization Pathways

The conformational dynamics of this compound, like other substituted 1,3-dioxanes, are characterized by the interconversion between two chair conformations. The potential energy surface (PES) for this process typically involves higher-energy twist-boat intermediates. The primary isomerization pathway for the 1,3-dioxane ring is the chair-to-chair interconversion, which avoids a high-energy planar state.

The process can be visualized as follows:

Chair (C) ⇌ Twist-Boat (TB) ⇌ Chair' (C')

For the parent 1,3-dioxane molecule, the chair conformer is the global minimum on the PES. semanticscholar.org The interconversion to the inverted chair form proceeds through twist-boat intermediates, such as the 2,5-twist and 1,4-twist forms. Quantum-chemical studies on unsubstituted 1,3-dioxane have established the energy barriers for these transitions. semanticscholar.org

In this compound, the substituents at the C2 and C5 positions significantly influence the relative energies of the conformers. The bulky phenyl group at the C2 position strongly prefers an equatorial orientation to minimize steric hindrance with axial hydrogens at C4 and C6. thieme-connect.de The conformational equilibrium is therefore primarily dictated by the orientation of the iodo group at C5.

The two principal chair conformations are:

Equatorial-Iodo Isomer: The iodine atom is in the equatorial position. This is generally the more stable conformer due to the large size of the iodine atom, which minimizes unfavorable 1,3-diaxial steric interactions.

Axial-Iodo Isomer: The iodine atom occupies the axial position, leading to significant steric strain with the axial hydrogens at C1 and C3 (or rather, the lone pairs of the oxygen atoms).

The isomerization from the more stable equatorial-iodo chair to the axial-iodo chair would proceed through a transition state to a twist-boat intermediate. Computational studies on related 5-substituted 1,3-dioxanes show that the energy barrier for this interconversion is influenced by the size and electronic nature of the substituent. researchgate.net

Table 1: Calculated Energy Parameters for Chair-Chair Interconversion of 1,3-Dioxane Analogues (kcal/mol) This table presents data for analogous compounds to infer the behavior of this compound.

| Compound | Conformer/Transition State | Relative Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1,3-Dioxane | Chair (C) | 0.0 | semanticscholar.org |

| 1,3-Dioxane | 2,5-Twist Boat (TB) | 5.0 | semanticscholar.org |

| 1,3-Dioxane | Transition State (C → TB) | 9.7 | semanticscholar.org |

| 5-Methyl-1,3-dioxane | Chair (Equatorial) | 0.0 | researchgate.net |

| 5-Methyl-1,3-dioxane | Chair (Axial) | 0.8 - 1.0 | researchgate.net |

For this compound, the energy difference between the equatorial and axial iodo conformers is expected to be substantial, making the population of the axial conformer very low at room temperature. The barrier to interconversion would be similarly high, reflecting the significant geometrical rearrangement required to move the bulky substituents.

3 Analysis of Electrostatic Interactions and Steric Hindrance

The conformational preference in this compound is governed by a delicate balance between steric hindrance and electrostatic interactions.

Steric Hindrance: The dominant steric factor is the size of the iodine atom. The preference for a substituent on a cyclohexane-like ring to be in the equatorial position is well-established, and this effect is pronounced for large atoms like iodine. In an axial position at C5, the iodine atom would experience severe steric repulsion from the axial lone pairs of the oxygen atoms at positions 1 and 3. This 1,3-diaxial interaction is highly destabilizing and is the primary reason for the strong preference for the equatorial conformation. pitt.edu Similarly, the phenyl group at C2 remains equatorial to avoid steric clashes with the axial hydrogens at C4 and C6. thieme-connect.de

Electrostatic Interactions: Electrostatic forces also play a crucial role. These interactions arise from the distribution of charge within the molecule, influenced by the electronegativity of the atoms and the resulting bond dipoles. pitt.edu

Anomeric Effects: While the classical anomeric effect relates to substituents at the C2 position, analogous stereoelectronic interactions involving the oxygen lone pairs and the C5-Iodo bond's antibonding orbital (σ) can occur. These n → σ interactions are stabilizing and depend on the dihedral angle between the lone pair and the antibonding orbital, which differs between the axial and equatorial conformers.

The interplay is complex; while steric repulsion strongly disfavors the axial iodo conformer, specific electrostatic interactions could offer a small degree of stabilization. However, for a large substituent like iodine, steric effects are generally considered to be the deciding factor in determining the ground-state geometry.

4 Natural Bond Orbital (NBO) Interpretation of Electronic Effects

Natural Bond Orbital (NBO) analysis provides a powerful method for understanding the electronic origins of conformational preferences by translating the calculated wave function into a localized Lewis structure picture of bonds and lone pairs. tandfonline.com This allows for the quantification of stabilizing donor-acceptor interactions, primarily hyperconjugation.

In this compound, NBO analysis can reveal key stereoelectronic interactions:

Hyperconjugation: This involves the delocalization of electron density from a filled (donor) orbital to a vacant (acceptor) orbital. The energy of this stabilization, E(2), can be calculated using second-order perturbation theory within the NBO framework. researchgate.net

Key Interactions: For a 5-substituted 1,3-dioxane, important interactions include delocalization from the oxygen lone pairs (n_O) into antibonding orbitals (σ*) of adjacent C-C or C-H bonds. The orientation of the C-I bond (axial vs. equatorial) determines which hyperconjugative interactions are geometrically favored.

In the axial conformer , the anti-periplanar arrangement between an axial C-H bond and the C-I bond, or between oxygen lone pairs and ring bonds, could lead to specific stabilizing delocalizations.

In the equatorial conformer , a different set of interactions would be present. For instance, studies on 2-halo-1,3-dioxanes show that n → σ* interactions are highly dependent on stereochemistry and are crucial for stabilizing the axial conformer, contributing to the anomeric effect. tandfonline.comresearchgate.net A similar analysis for a 5-iodo substituent would quantify the electronic stabilization in each isomer.

Table 2: Representative NBO Donor-Acceptor Interactions and Stabilization Energies (E(2)) in Halogenated Dioxane Analogues This table illustrates the types of interactions and their typical magnitudes as determined by NBO analysis for analogous systems. The specific values for this compound would require a dedicated computational study.

| Compound Analogue | Conformation | Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Reference |

|---|---|---|---|---|---|

| 2-Chloro-1,3-dioxane | Axial | n(O) | σ(C-Cl) | ~5-6 | tandfonline.comresearchgate.net |

| 2-Chloro-1,3-dioxane | Equatorial | n(O) | σ(C-H) | ~2-3 | tandfonline.comresearchgate.net |

| 2-Bromo-1,3-dioxane | Axial | n(O) | σ*(C-Br) | ~6-7 | tandfonline.comresearchgate.net |

For this compound, NBO analysis would likely confirm that while some electronic stabilization might exist for the axial isomer, it would be insufficient to overcome the substantial steric destabilization caused by the bulky iodine atom. The primary stability of the equatorial isomer is thus rooted in the minimization of steric hindrance, with electronic effects playing a secondary, albeit important, role.

Reactivity and Mechanistic Studies of 5 Iodo 2 Phenyl 1,3 Dioxane

Ring Opening and Cleavage Reactions

The stability of the 1,3-dioxane (B1201747) ring is conditional and can be cleaved under specific chemical environments, leading to the deprotection of the parent carbonyl and diol. These cleavage reactions can be initiated by acid catalysis or through more complex, regioselective pathways.

Acid-Catalyzed Hydrolysis and Deprotection Mechanisms

The acid-catalyzed hydrolysis of 2-phenyl-1,3-dioxanes is a fundamental reaction in organic synthesis, primarily used for the deprotection of aldehydes or ketones. The mechanism is initiated by the protonation of one of the oxygen atoms within the dioxane ring by a Brønsted acid. This step increases the electrophilicity of the acetal (B89532) carbon (C2).

Regioselective Cleavage Reactions (e.g., Lithium-Iodine Exchange-Initiated)

Beyond simple hydrolysis, the 1,3-dioxane ring can be cleaved with high regioselectivity. While specific studies on 5-iodo-2-phenyl-1,3-dioxane (B120182) are not prevalent, analogous systems such as 2-iodomethyl-1,3-dioxanes demonstrate a fascinating cleavage pathway initiated by lithium-iodine exchange. This reaction involves treating the iodo-dioxane with an organolithium reagent, such as tert-butyllithium.

The extremely rapid lithium-iodine exchange generates a highly reactive organolithium intermediate. This intermediate undergoes a fragmentation reaction, leading to the regioselective cleavage of one of the C-O bonds of the dioxane ring. Research on related substrates suggests that this cleavage can be directed by a "Complex-Induced Proximity Effect" (CIPE), where the lithium atom coordinates to one of the ring's oxygen atoms, facilitating the cleavage of the proximal C-O bond to yield specific enol ether alcohols. This method provides a powerful synthetic tool for controlled ring opening under non-acidic conditions.

Transformations Involving the Organoiodine Moiety

The carbon-iodine (C-I) bond at the 5-position is a versatile functional group that serves as a linchpin for a variety of synthetic transformations, including nucleophilic substitutions, metal-catalyzed cross-couplings, and the formation of hypervalent iodine species.

Nucleophilic Substitution Reactions of the C-I Bond

The iodine atom in this compound is a good leaving group, enabling nucleophilic substitution reactions at the C5 position. As the iodine is attached to a secondary carbon within a cyclic system, the reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. byjus.comlibretexts.org

S(_N)2 Mechanism : Favored by strong, unhindered nucleophiles and polar aprotic solvents, this mechanism involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the C5 center. youtube.comlibretexts.orglibretexts.org The rate of this bimolecular reaction depends on the concentration of both the substrate and the nucleophile. byjus.comchemicalnote.com

S(_N)1 Mechanism : Favored by weak nucleophiles in polar protic solvents (which can stabilize the carbocation intermediate), this mechanism proceeds through the initial loss of the iodide leaving group to form a secondary carbocation. byjus.comlibretexts.org The planar carbocation can then be attacked by the nucleophile from either face, typically leading to a racemic or diastereomeric mixture of products. libretexts.org

Competition with elimination reactions (E1 and E2) is a significant consideration, especially when using nucleophiles that are also strong bases. libretexts.orglibretexts.orgchemistrysteps.com

| Factor | Favors SN2 | Favors SN1 |

|---|---|---|

| Nucleophile | Strong (e.g., CN-, RS-, N3-) | Weak (e.g., H2O, ROH) |

| Solvent | Polar Aprotic (e.g., DMSO, Acetone) | Polar Protic (e.g., H2O, Ethanol) |

| Stereochemistry | Inversion of configuration | Racemization/Diastereomer formation |

| Competing Reaction | E2 (with strong, bulky bases) | E1 |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Palladium-Catalyzed)

The C-I bond is particularly well-suited for participating in transition-metal-catalyzed cross-coupling reactions, which are fundamental for forming new carbon-carbon and carbon-heteroatom bonds. Palladium catalysts are widely used for this purpose. The general catalytic cycle involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the C-I bond of this compound to form a Pd(II) intermediate.

Transmetalation : A second reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) transfers its organic group to the palladium center.

Reductive Elimination : The two organic groups on the palladium complex couple, forming the final product and regenerating the Pd(0) catalyst.

These reactions allow for the introduction of a wide array of substituents at the C5 position with high efficiency and functional group tolerance.

| Reaction Name | Coupling Partner | Bond Formed | Typical Conditions |

|---|---|---|---|

| Suzuki Coupling | Aryl/Vinyl Boronic Acid | C-C (sp2) | Pd(PPh3)4, Base (e.g., Na2CO3) |

| Heck Coupling | Alkene | C-C (sp2) | Pd(OAc)2, PPh3, Base (e.g., Et3N) |

| Sonogashira Coupling | Terminal Alkyne | C-C (sp) | PdCl2(PPh3)2, CuI, Base (e.g., Et3N) |

| Buchwald-Hartwig Amination | Amine | C-N | Pd2(dba)3, Ligand (e.g., BINAP), Base (e.g., NaOtBu) |

Hypervalent Iodine Chemistry and Oxidative Transformations

The iodine atom in this compound can be oxidized to higher valence states, typically +3 (λ³-iodane) or +5 (λ⁵-iodane), to form hypervalent iodine compounds. These species are valuable as versatile and environmentally benign oxidizing agents.

For example, oxidation of the iodo-dioxane with reagents like peracetic acid in the presence of acetic anhydride (B1165640) can yield the corresponding iodine(III) species, (diacetoxyiodo) derivative. Further oxidation with stronger agents can produce iodine(V) compounds like ioxy derivatives. These hypervalent iodine reagents can then be used to perform a variety of oxidative transformations, such as the oxidation of alcohols to carbonyls or the α-functionalization of ketones. The reactivity stems from the facile reduction of the hypervalent iodine center back to its monovalent state.

Reactivity of the Phenyl Substituent

Electronic and Steric Effects of Phenyl Substituents on Reactivity

The electronic and steric properties of the phenyl group, and any additional substituents on it, significantly modulate the conformational energy and reactivity of the 1,3-dioxane system. The interplay of these effects determines the most stable arrangement of the molecule, which in turn influences its reaction pathways.

Electronic Effects: The electronic nature of substituents on the phenyl ring can alter the conformational equilibrium of the dioxane moiety. Studies on 5-aryl-1,3-dioxane systems have demonstrated a clear correlation between the electron-donating or electron-withdrawing character of remote substituents and the conformational energy of the aryl group. Electron-withdrawing groups on the phenyl ring tend to decrease the conformational energy, while electron-donating groups increase it. nih.gov This relationship is linear and can be correlated with Hammett substituent parameters, indicating that the electronic influence is transmitted through the aromatic system to affect the stability of the entire structure. nih.gov This tuning is partly due to the modulation of a nonclassical C-H···O hydrogen bond between an ortho-hydrogen on the phenyl ring and one of the dioxane oxygen atoms, an interaction that is sensitive to the electron density of the C-H bond. nih.gov

Steric Effects: The bulk of the phenyl group is a major determinant of the dioxane ring's conformation. In 2-phenyl-1,3-dioxane (B8809928) derivatives, the phenyl group generally prefers an equatorial orientation to minimize steric interactions with the axial hydrogens on the ring. researchgate.net For instance, in cis-configured 1,3-dioxanes derived from benzaldehyde (B42025), the phenyl moiety adopts the energetically favored equatorial orientation. This steric preference is a critical factor in controlling the stereochemistry of reactions involving the dioxane ring. In cases where other bulky substituents are present, a balance of steric demands determines the final conformation. For example, in certain trityl radicals, ortho-methylphenyl substitution introduces significant steric bulk that modulates the optical and electronic properties of the molecule. nih.gov

Detailed Mechanistic Investigations

Elucidating the precise mechanisms of reactions involving this compound requires a combination of advanced computational modeling and targeted experimental probes. These investigations provide insights into reaction pathways, the structures of transition states, and the nature of bond-forming and bond-breaking steps.

Computational Studies of Reaction Pathways and Transition States (e.g., DFT)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of organic reactions. mdpi.com For complex molecules like substituted 1,3-dioxanes, DFT calculations can map potential energy surfaces, identify stable conformers, and calculate the energy barriers associated with conformational changes and chemical reactions.

Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have successfully identified multiple pathways for the conformational isomerization between equatorial and axial chair forms. epa.govresearchgate.net These studies estimate the potential energy barriers for inversion, providing crucial data on the molecule's dynamic behavior. epa.govresearchgate.net Calculations at the RHF/6-31G(d) level of theory, for example, have been used to determine the Gibbs conformational energies (ΔG°) of substituents at the C5 position. epa.govresearchgate.net More advanced DFT methods, such as B3LYP, M06-2X, and DLPNO-CCSD(T), are employed to study reaction coordinates, locate transition states, and predict kinetic and thermodynamic parameters with greater accuracy. mdpi.comresearchgate.netmdpi.com

The table below presents representative energy parameters for the conformational inversion of 5-substituted 1,3-dioxanes, as determined by quantum-chemical calculations. These values illustrate the energy differences between various conformers and the barriers to their interconversion.

| Conformer / Transition State | Relative Energy (ΔE, kcal/mol) for 5-Phenyl-1,3-dioxane |

|---|---|

| Equatorial Chair (Ceq) | 0.00 |

| Axial Chair (Cax) | 1.10 |

| 1,4-Twist (1,4-T) | 7.20 |

| 2,5-Twist (2,5-T) | 5.80 |

| Transition State (Ceq ↔ 2,5-T) | 9.90 |

Data adapted from quantum-chemical studies on 5-phenyl-1,3-dioxane. Actual values can vary with the level of theory and basis set used. researchgate.net

These computational models are vital for rationalizing experimental observations and for predicting the outcomes of unknown reactions, guiding the design of new synthetic methodologies.

Experimental Mechanistic Probes (e.g., Deuterium (B1214612) Labeling Experiments)

While computational studies provide theoretical frameworks, experimental validation is crucial for confirming reaction mechanisms. Deuterium labeling is a powerful experimental technique used to trace the path of hydrogen atoms throughout a reaction. chem-station.com By replacing specific hydrogen atoms with deuterium, chemists can gain insights into bond cleavages, rearrangements, and the nature of transition states.

The core principle behind this method is the kinetic isotope effect (KIE), where the difference in mass between hydrogen (protium) and deuterium leads to a difference in the vibrational frequency of C-H and C-D bonds. chem-station.com Since the C-D bond is stronger and has a lower zero-point energy, it requires more energy to break. Consequently, reactions involving the cleavage of a C-H bond in the rate-determining step will proceed slower when that hydrogen is replaced by deuterium. chem-station.com Observing a significant KIE (kH/kD > 1) provides strong evidence for the involvement of that specific C-H bond in the rate-limiting step of the mechanism.

For a hypothetical reaction of this compound, such as a base-induced elimination or a metal-catalyzed cross-coupling, deuterium labeling could be used as follows:

Probing C-H Activation: To determine if a C-H bond adjacent to the iodine atom is involved in the rate-determining step of an elimination reaction, a substrate specifically deuterated at that position could be synthesized. A comparison of the reaction rates between the deuterated and non-deuterated analogues would reveal the KIE.

Tracing Hydrogen Sources: In reactions involving hydrogen atom transfer, deuterium-labeled reagents (e.g., deuterated solvents or hydride sources like Ph2SiD2) can be used to identify the origin of hydrogen atoms in the final product. researchgate.netacs.org For example, a study on a copper-catalyzed amination reaction used deuterated diethylamine (B46881) to confirm that the amine itself served as the hydrogen atom donor. researchgate.net

Such experiments, often used in conjunction with kinetic studies and computational analysis, are fundamental to building a complete and accurate picture of a reaction mechanism. acs.org

Advanced Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 5-Iodo-2-phenyl-1,3-dioxane (B120182), a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of its molecular framework.

¹H NMR for Proton Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the protons of the phenyl group and the dioxane ring. The protons on the phenyl group would typically appear in the aromatic region (δ 7.0-8.0 ppm). The exact chemical shifts and multiplicity of these signals would depend on the electronic environment and coupling interactions with neighboring protons.

The protons on the 1,3-dioxane (B1201747) ring would exhibit more complex patterns due to their diastereotopic nature and spin-spin coupling. The proton at the C2 position (benzylic proton) would likely appear as a singlet or a narrowly split multiplet. The protons at the C4, C5, and C6 positions of the dioxane ring would show characteristic geminal and vicinal couplings. The proton at the C5 position, being attached to the carbon bearing the iodine atom, is expected to be shifted downfield compared to an unsubstituted dioxane.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound (Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Phenyl-H (ortho) | 7.5 - 7.7 | Doublet or Multiplet | 7-8 (ortho) |

| Phenyl-H (meta) | 7.3 - 7.5 | Triplet or Multiplet | 7-8 (ortho), 1-2 (meta) |

| Phenyl-H (para) | 7.3 - 7.5 | Triplet or Multiplet | 7-8 (ortho) |

| H-2 (benzylic) | 5.0 - 5.5 | Singlet | - |

| H-4ax, H-6ax | 3.8 - 4.2 | Multiplet | 10-12 (geminal), 5-7 (vicinal) |

| H-4eq, H-6eq | 4.2 - 4.6 | Multiplet | 10-12 (geminal), 2-4 (vicinal) |

| H-5 | 4.0 - 4.5 | Multiplet | 5-7 (vicinal) |

¹³C NMR for Carbon Skeleton and Substitution Patterns

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The presence of the electron-withdrawing iodine atom is expected to cause a significant downfield shift for the C5 carbon of the dioxane ring. The carbons of the phenyl group would appear in the aromatic region (δ 120-140 ppm), with the ipso-carbon (the carbon attached to the dioxane ring) showing a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on related structures and general NMR principles. Actual experimental values may vary.)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-ipso (Phenyl) | 135 - 140 |

| C-ortho (Phenyl) | 128 - 130 |

| C-meta (Phenyl) | 128 - 130 |

| C-para (Phenyl) | 129 - 132 |

| C-2 (Dioxane) | 95 - 105 |

| C-4, C-6 (Dioxane) | 65 - 75 |

| C-5 (Dioxane) | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and for determining the connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network. For instance, cross-peaks would be observed between the protons on the C4 and C5 positions, and between the C5 and C6 protons of the dioxane ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C atoms. It would allow for the direct assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the benzylic proton (H-2) and the phenyl carbons would confirm the attachment of the phenyl ring to the dioxane moiety.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOESY correlations can help to determine the stereochemistry of the molecule, for instance, the relative orientation of the phenyl group and the iodine atom with respect to the dioxane ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

For this compound (C₁₀H₁₁IO₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent elements. HRMS would be able to confirm this exact mass with high precision, thus confirming the molecular formula.

Fragmentation Pathways and Isomeric Differentiation

The mass spectrum of this compound would exhibit a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern would be characteristic of the 1,3-dioxane ring and the iodo-phenyl group. Common fragmentation pathways for 1,3-dioxanes involve the cleavage of the C-O bonds and the loss of formaldehyde (B43269) or other small neutral molecules. The presence of the iodine atom would also lead to characteristic fragmentation patterns, including the loss of an iodine radical or an HI molecule. The fragmentation of the phenyl group would likely produce characteristic ions such as the phenyl cation (m/z 77). Analysis of these fragmentation patterns can help in distinguishing between different isomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the C-H stretching vibrations of the aromatic and aliphatic protons, C-O stretching vibrations of the ether linkages in the dioxane ring, and C=C stretching vibrations of the phenyl group. The C-I stretching vibration would appear in the far-infrared region, typically below 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR spectroscopy. The aromatic ring vibrations are often strong in the Raman spectrum. The symmetric stretching vibrations of the dioxane ring would also be Raman active.

Table 3: Predicted Key Vibrational Frequencies for this compound (Note: These are predicted values based on general group frequencies. Actual experimental values may vary.)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-O Stretch (Ether) | 1200 - 1000 |

| C-I Stretch | 600 - 500 |

Specialized Spectroscopic Techniques (e.g., Photoelectron Spectroscopy)

Similarly, there is a notable absence of published research employing specialized spectroscopic techniques such as Photoelectron Spectroscopy (PES) for the characterization of this compound. PES is a powerful method for probing the electronic structure of molecules by measuring the kinetic energies of photoelectrons emitted upon ionization. Such an analysis could provide valuable information on the energies of molecular orbitals, particularly the influence of the iodine substituent on the oxygen and phenyl group orbitals. However, without experimental data, any discussion remains purely speculative.

The scientific community awaits further research to fill these knowledge gaps, which will be essential for a complete understanding of the structural and electronic properties of this compound and to facilitate its potential applications.

Computational Chemistry and Theoretical Modeling of 5 Iodo 2 Phenyl 1,3 Dioxane

Quantum Chemical Calculation Methods

Quantum chemical methods are fundamental tools for studying the electronic structure and properties of molecules like 5-Iodo-2-phenyl-1,3-dioxane (B120182). These methods solve the Schrödinger equation, or a simplified form of it, to determine the energy and wavefunction of the molecule. The choice of method depends on the desired balance between computational cost and accuracy, ranging from highly accurate but expensive ab initio techniques to faster but more approximate semi-empirical methods. nih.gov

Ab initio molecular orbital theory is a class of quantum chemistry methods based on first principles, without the inclusion of experimental data or empirical parameters. These methods are derived directly from theoretical principles and aim to provide highly accurate solutions to the electronic structure of a molecule. For this compound, ab initio calculations, such as those based on Hartree-Fock (HF) theory, can be employed to determine its fundamental properties. While HF theory is a foundational ab initio method, it does not fully account for electron correlation. More advanced and computationally intensive ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (CC) theory, can be used for more accurate energy and property calculations by incorporating electron correlation effects. These methods are crucial for obtaining a precise understanding of the molecule's electronic distribution and conformational stability.

Density Functional Theory (DFT) has become one of the most popular methods for quantum chemical calculations due to its favorable balance of accuracy and computational efficiency. Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a molecule based on its electron density. This approach includes effects of electron correlation at a lower computational cost than many traditional ab initio methods. nih.gov

For this compound, DFT calculations are well-suited for a range of applications:

Geometric Optimization: Determining the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. The 1,3-dioxane (B1201747) ring is known to adopt a chair conformation, and DFT can predict the preferred orientation (axial vs. equatorial) of the iodo and phenyl substituents.

Energy Calculations: Calculating the relative energies of different conformers (e.g., chair, boat, twist-boat) to determine the most stable form.

Thermochemical Properties: Predicting thermodynamic data such as enthalpy of formation and Gibbs free energy.

Commonly used functionals for such calculations include hybrid functionals like B3LYP and PW6B95, often paired with basis sets like 6-31G(d,p) or more extensive ones from the aug-cc-pVTZ family for higher accuracy. sns.itsemanticscholar.org The choice of functional and basis set is critical for obtaining reliable predictions, especially for systems containing heavy atoms like iodine. sns.it

| Application | Typical DFT Functional | Basis Set | Predicted Parameters |

|---|---|---|---|

| Geometry Optimization | B3LYP, ωB97X-D | 6-311+G(d,p) | Bond lengths, bond angles, dihedral angles |

| Conformational Analysis | PW6B95 | aug-cc-pVTZ | Relative energies of conformers |

| Vibrational Frequencies | B3LYP, B2PLYP | SNSD, jul-cc-pVDZ | IR and Raman spectra simulation |

Semi-empirical molecular orbital methods are derived from the Hartree-Fock formalism but involve significant approximations, such as the neglect of certain integrals, to drastically reduce computational time. nih.govwikipedia.org To compensate for the errors introduced by these approximations, the methods are parameterized using experimental or high-level theoretical data. wikipedia.orgscispace.com Prominent semi-empirical methods include Austin Model 1 (AM1), Recife Model 1 (RM1, a reparameterization of AM1), and Parametric Method 7 (PM7). nih.govmpg.de

Key characteristics of these methods include:

Computational Speed: They are orders of magnitude faster than ab initio or DFT methods, making them suitable for preliminary calculations on large molecules or for high-throughput screening. nih.gov

Approximation Level: They are based on approximations like the Neglect of Diatomic Differential Overlap (NDDO). uni-muenchen.de

Applications: For this compound, semi-empirical methods can be used for initial geometry optimizations to generate starting structures for more accurate DFT or ab initio calculations. They can also provide qualitative insights into electronic properties and reactivity.

While their results can be less accurate if the molecule is dissimilar to the compounds used for parameterization, modern methods like PM7 have been developed with more extensive parameter sets to improve their reliability. wikipedia.org

| Method | Key Features | Typical Use Case for this compound |

|---|---|---|

| AM1 (Austin Model 1) | An improvement upon the MNDO method with a modified core-core repulsion function. mpg.de | Initial geometry optimization, rapid conformational search. |

| RM1 (Recife Model 1) | A reparameterization of AM1, often providing better results for certain classes of compounds. nih.gov | Screening of potential reaction pathways. |

| PM7 (Parametric Method 7) | A more recent development based on PM6 with improved parameterization for a wider range of elements. wikipedia.org | Calculation of heats of formation for larger related systems. |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations could be applied to study the dynamic behavior of this compound, particularly its interactions within a solvent or a biological system. MD simulations model the atomic motions of a system over time by integrating Newton's laws of motion. While specific MD studies on this compound are not prevalent, research on related molecules like 1,4-dioxane (B91453) demonstrates the utility of this technique. nih.gov For instance, MD simulations can reveal how the compound influences the structure of a lipid membrane or how it is solvated by water molecules. nih.gov Such simulations could elucidate the conformational flexibility of the dioxane ring and the phenyl group over time, providing insights beyond the static picture offered by quantum chemical optimizations.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods, particularly DFT, are powerful tools for predicting and interpreting the spectroscopic properties of molecules. For this compound, theoretical calculations can generate spectra that aid in the analysis of experimental data.

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies and their corresponding intensities. Comparing the calculated spectrum with the experimental one can help assign specific vibrational modes to observed peaks. Last-generation hybrid and double-hybrid functionals have shown high accuracy in predicting vibrational parameters. sns.it

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical methods can calculate NMR chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants. These predictions are invaluable for assigning signals in complex NMR spectra and confirming the molecular structure, including the stereochemical arrangement of the substituents.

The accuracy of these predictions is highly dependent on the chosen level of theory, with double-hybrid functionals often providing excellent results for spectroscopic parameters. sns.it

Elucidation of Reaction Mechanisms and Transition States

Quantum chemical calculations are essential for investigating the mechanisms of chemical reactions. For this compound, these methods can be used to explore potential reaction pathways, such as hydrolysis, oxidation, or isomerization. Studies on similar 1,3-dioxane derivatives have used DFT to map out reaction coordinates and identify key intermediates and transition states. semanticscholar.org

By calculating the energies of reactants, products, and transition states, it is possible to determine the activation energy (energy barrier) of a reaction. semanticscholar.org This information is critical for understanding reaction kinetics and predicting the feasibility of a proposed mechanism. For example, in the acid-catalyzed isomerization of a substituted 1,3-dioxane, calculations can compare the energy barriers for different proposed steps, such as protonation, ring-opening, and rearrangements, to identify the most likely pathway. semanticscholar.orgfigshare.com

Applications in Complex Organic Synthesis

Role as Protecting Groups for Carbonyl Compounds and 1,3-Diols

The 2-phenyl-1,3-dioxane (B8809928) structure, a type of cyclic acetal (B89532) known as a benzylidene acetal, is a classic and widely used protecting group in multistep organic synthesis. wikipedia.orgthieme-connect.de Its primary role is the temporary masking of the functionality of either 1,3-diols or, in a reverse sense, carbonyl compounds (aldehydes and ketones). thieme-connect.de

The formation of the 5-Iodo-2-phenyl-1,3-dioxane (B120182) would typically involve the acid-catalyzed reaction of benzaldehyde (B42025) with an appropriately substituted propane-1,3-diol, namely 2-iodopropane-1,3-diol. This protection strategy is valuable because 1,3-dioxanes are stable under a variety of reaction conditions, including those that are basic, reductive, or oxidative. thieme-connect.de This stability allows chemists to perform modifications on other parts of a molecule without affecting the protected diol.

The deprotection, or removal, of the benzylidene acetal to regenerate the diol is typically achieved under acidic conditions, often through hydrolysis. organic-chemistry.org Alternatively, because of the benzylidene structure, the group can be cleaved via hydrogenolysis. uchicago.edu The presence of the iodo-substituent on the dioxane backbone is not expected to fundamentally alter this protective function but rather serves as a synthetic handle for subsequent transformations.

Table 1: General Characteristics of 2-Phenyl-1,3-dioxane as a Protecting Group

| Feature | Description | Relevant Conditions |

|---|---|---|

| Formation | Acid-catalyzed reaction of a 1,3-diol with benzaldehyde. | p-Toluenesulfonic acid (p-TsOH), refluxing toluene (B28343) with water removal. |

| Stability | High | Basic (e.g., NaOH, KOtBu), reductive (e.g., LiAlH4, NaBH4), oxidative (e.g., PCC, KMnO4), organometallic reagents (e.g., Grignard, organolithiums). |

| Lability (Cleavage) | Labile | Acidic conditions (e.g., aqueous HCl, trifluoroacetic acid), hydrogenolysis (e.g., H2, Pd/C). |

Building Blocks for Heterocycle Construction

The carbon-iodine bond is significantly weaker than carbon-bromine or carbon-chlorine bonds, making iodoarenes highly reactive and valuable precursors for forming new bonds. mdpi.comnih.gov Consequently, the iodo-substituent on the this compound moiety transforms it from a simple protecting group into an active building block for constructing heterocyclic systems. researchgate.net The iodine atom serves as an anchor point for transition metal-catalyzed cross-coupling reactions that can forge the C-N, C-O, and C-S bonds essential for many heterocyclic rings. mdpi.comorganic-chemistry.org

Annulation, the process of building a new ring onto an existing structure, can be effectively achieved using aryl iodides as starting materials. researchgate.net Palladium-catalyzed reactions, for instance, can facilitate the cyclization of an aryl iodide with a tethered alkyne or alkene. rsc.org In the context of this compound, if an appropriate unsaturated sidechain were present elsewhere in the molecule, an intramolecular cyclization could be triggered at the iodo-position to form a fused heterocyclic system.

Furthermore, iodocyclization is a powerful strategy where an iodine reagent induces the cyclization of an unsaturated precursor. mdpi.com While this applies to the formation of iodo-heterocycles, the reverse—using a pre-existing iodo-group to direct ring formation—is a cornerstone of modern synthesis. For example, a molecule containing the this compound unit and a nearby amine or alcohol group could undergo intramolecular Ullmann or Buchwald-Hartwig coupling to generate a fused N- or O-heterocycle.

Intermediates for the Synthesis of Advanced Molecular Scaffolds

Beyond simple heterocycles, this compound is a potential intermediate for creating more complex and advanced molecular scaffolds. The defined stereochemistry of the dioxane ring can influence the spatial arrangement of substituents, while the iodo-group provides a reliable connection point for introducing molecular complexity.

The iodo-group is an excellent leaving group in a multitude of palladium-catalyzed cross-coupling reactions, making it a prime substrate for C-C bond formation. nih.gov This allows for the direct attachment of new carbon-based fragments to the dioxane core. Key examples of such reactions applicable to this compound include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond with an aryl, heteroaryl, or vinyl group. mdpi.com

Heck-Mizoroki Coupling: Reaction with an alkene to form a substituted alkene.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Stille Coupling: Reaction with an organostannane reagent.

These reactions are known for their high functional group tolerance, meaning the 2-phenyl-1,3-dioxane protecting group would remain intact during the coupling process.

Table 2: Representative Palladium-Catalyzed C-C Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Product Fragment | Typical Catalyst/Ligand |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Aryl, Vinyl | Pd(PPh₃)₄, Pd(OAc)₂/SPhos |

| Heck | Alkene (H₂C=CHR) | Vinyl (-CH=CHR) | Pd(OAc)₂, P(o-tol)₃ |

| Sonogashira | Alkyne (HC≡CR) | Alkynyl (-C≡CR) | PdCl₂(PPh₃)₂, CuI |

| Stille | R-Sn(Bu)₃ | Aryl, Vinyl, Alkyl | Pd(PPh₃)₄ |

The iodo-substituent is not limited to coupling reactions; it can also be converted into a wide range of other functional groups. This versatility allows the 5-position of the dioxane ring to be transformed as needed during a synthetic sequence. Some common interconversions include:

Conversion to other halogens: The iodo-group can be replaced with bromine or chlorine via halogen exchange reactions.

Formation of organometallic reagents: Reaction with metals like magnesium (to form a Grignard reagent) or lithium allows the carbon atom to act as a nucleophile.

Introduction of heteroatoms: The iodo-group can be substituted by nucleophiles such as amines, thiols, and alkoxides, often under copper (Ullmann reaction) or palladium catalysis (Buchwald-Hartwig amination), to form C-N, C-S, and C-O bonds, respectively. organic-chemistry.orgresearchgate.net

Utilization in Multicomponent and Domino Reaction Sequences

The reactivity of the aryl iodide moiety makes this compound a candidate for use in complex, efficiency-driven reaction sequences.

Multicomponent Reactions (MCRs): An MCR is a process where three or more reactants combine in a single operation to form a product that contains portions of all reactants. A reaction could be designed where this compound, a second reactant, and a third component are coupled in a one-pot process, for example, via a palladium-catalyzed sequence.

Domino (Cascade) Reactions: A domino reaction involves a series of intramolecular transformations that are triggered by a single initial event. For example, an intermolecular coupling reaction at the iodo-position of this compound could create an intermediate that is pre-organized to undergo a subsequent, spontaneous cyclization or rearrangement, rapidly building molecular complexity from a simple starting material.

Future Research Directions

Development of More Sustainable and Atom-Economical Synthetic Routes

Current synthetic strategies for 1,3-dioxane (B1201747) derivatives often rely on methods that may not align with the principles of green chemistry. Future research should prioritize the development of more sustainable and efficient synthetic pathways to 5-Iodo-2-phenyl-1,3-dioxane (B120182).

Key areas for exploration include:

Catalytic Acetalization: Investigating novel catalysts, such as solid acids or metal-organic frameworks, for the acetalization reaction between an appropriate iodinated 1,3-diol and benzaldehyde (B42025). This approach could minimize waste and allow for easier catalyst recovery and reuse.

Solvent-Free and Alternative Solvent Systems: Moving away from traditional, often hazardous, organic solvents is a critical goal. acs.org Research into solvent-free reaction conditions or the use of greener solvents like γ-Valerolactone (GVL) could significantly improve the environmental profile of the synthesis. acs.org

Atom-Economical Reactions: Exploring catalytic routes like the Prins reaction, which constructs the dioxane ring from an alkene, an aldehyde, and a nucleophile, could offer a more atom-economical approach. thieme-connect.com A potential strategy involves the iodine-catalyzed Prins reaction, which would incorporate the iodo-substituent directly in a highly efficient manner. thieme-connect.com The development of catalytic systems that minimize byproduct formation is essential. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Research Challenge |

| Heterogeneous Catalysis | Catalyst recyclability, reduced waste, simplified purification | Developing a highly active and stable catalyst for the specific substrates |

| Solvent-Free Synthesis | Reduced environmental impact, lower cost, potential for higher throughput | Ensuring sufficient reactant mobility and managing reaction exotherms |

| Catalytic Prins Reaction | High atom economy, convergent synthesis | Achieving high regio- and stereoselectivity for the desired 5-iodo isomer |

In-Depth Elucidation of Conformational Dynamics and Their Impact on Chemical Transformations

The 1,3-dioxane ring predominantly adopts a chair conformation to minimize steric strain. thieme-connect.de The stereochemical outcome of reactions involving this compound will be heavily influenced by the conformational preferences of its substituents.

Future research should focus on:

Experimental Conformational Analysis: Employing advanced NMR spectroscopic techniques (e.g., NOE experiments) and X-ray crystallography to definitively determine the preferred conformation of the iodo and phenyl groups (axial vs. equatorial). For related compounds like 5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane (B1663932), the 1,3-dioxane ring adopts a chair conformation with the 2-phenyl substituent in an equatorial position. nih.gov

Quantifying Conformational Energies: Computational studies can provide valuable insights into the energy differences between various conformers. For the parent 1,3-dioxane, the chair conformer is significantly more stable than twist conformers. researchgate.netscispace.com Quantum-chemical studies on 5-alkyl- and 5-phenyl-1,3-dioxanes have revealed the energy barriers for conformational isomerizations. researchgate.net Understanding these energy landscapes is crucial for predicting reactivity.

Impact on Reactivity: Investigating how the conformational equilibrium influences the accessibility of the C-I bond for substitution or coupling reactions. The orientation of the iodine atom (axial or equatorial) could dramatically affect reaction rates and selectivity.

Table 2: Calculated Conformational Energy Differences in 1,3-Dioxane

| Conformer Comparison | Method | Calculated Energy Difference (kcal/mol) | Reference |

| Chair vs. 2,5-Twist | HF/6-31G(d) | 4.67 ± 0.31 | scispace.com |

| Chair vs. 2,5-Twist | DFT/B3LYP | 5.19 ± 0.8 | scispace.com |

| 2,5-Twist vs. 1,4-Twist | HF/6-31G(d) | 1.36 ± 0.12 | researchgate.net |

| 2,5-Twist vs. 1,4-Twist | DFT/B3LYP | 1.0 | researchgate.net |

Expansion of Synthetic Utility in Novel Reaction Discovery

The presence of a carbon-iodine bond makes this compound a prime candidate for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly transition-metal-catalyzed cross-coupling reactions. tcichemicals.comwikipedia.org

Future research should explore its utility in:

Palladium- and Nickel-Catalyzed Cross-Coupling: Systematically investigating its performance in Suzuki, Heck, Sonogashira, Stille, and Buchwald-Hartwig reactions. wikipedia.orgrsc.org These reactions would allow for the introduction of diverse aryl, vinyl, alkynyl, and heteroatom substituents at the 5-position of the dioxane ring. tcichemicals.com The development of these methods has made substitution reactions on sp2 carbons readily achievable. tcichemicals.com

Nucleophilic Substitution Reactions: While less common for sp3-hybridized carbons in rings unless activated, the reactivity of the C-I bond towards various nucleophiles (e.g., amines, thiols, azides) should be explored under different conditions. nih.govresearchgate.net

Grignard and Organolithium Reagent Formation: Investigating the formation of organometallic intermediates via metal-halogen exchange. The resulting reagents could be used in subsequent reactions with a wide range of electrophiles, further expanding the synthetic utility. wikipedia.org

Table 3: Potential Cross-Coupling Reactions for this compound

| Reaction Name | Coupling Partner | Bond Formed | Potential Application |

| Suzuki Coupling | Organoboron Reagent | C-C | Synthesis of biaryl and alkyl-aryl structures |

| Heck Coupling | Alkene | C-C | Formation of substituted alkenes |

| Sonogashira Coupling | Terminal Alkyne | C-C | Synthesis of substituted alkynes |

| Buchwald-Hartwig Amination | Amine | C-N | Introduction of nitrogen-containing functional groups |

| Stille Coupling | Organostannane | C-C | Versatile C-C bond formation |

Advanced Computational Design for Predicting Molecular Behavior and Reactivity

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, guiding experimental design and saving resources. researchgate.net

Future directions in this area include:

Reaction Pathway Modeling: Using Density Functional Theory (DFT) and other high-level computational methods to model the transition states and reaction pathways for the synthetic transformations described above. This can help in understanding reaction mechanisms and optimizing conditions. researchgate.net

Predicting Spectroscopic Properties: Accurately calculating NMR, IR, and other spectroscopic data to aid in the characterization of this compound and its reaction products.

Virtual Screening: Designing new derivatives of this compound in silico and predicting their properties. This could accelerate the discovery of molecules with desired characteristics for applications in materials science or medicinal chemistry, where 1,3-dioxane derivatives have shown potential. nih.gov

QSFR Analysis: Employing Quantitative Structure-Fragmentation Relationship (QSFR) techniques, which correlate mass spectrometry data with quantum-chemical calculations, to differentiate isomers and understand fragmentation patterns. researchgate.net

Q & A

Q. How can the synthesis of 5-iodo-2-phenyl-1,3-dioxane be optimized to improve purity and yield?

Methodological Answer: The synthesis of this compound can be optimized by controlling pH during oxidative reactions. For example, in analogous 1,3-dioxane syntheses, the addition of KHPO neutralizes NH released during NaIO-mediated oxidation, stabilizing intermediates and achieving >90% purity . Key steps include:

- Dissolving precursors in a methanol-water mixture (1:1) at 5°C.

- Gradual addition of NaIO to avoid exothermic side reactions.

- Extraction with ethyl acetate and drying over NaSO.

- Recrystallization from ethyl acetate/water to remove impurities.

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can resolve substituent effects on the dioxane ring. The iodine atom’s electron-withdrawing nature deshields adjacent protons, while phenyl groups split signals due to anisotropic effects .

- X-ray Crystallography : Use SHELXL for structure refinement. The iodine atom’s high electron density facilitates phasing, but twinning may occur in low-symmetry crystals. SHELXPRO can model disorder in phenyl/iodo groups .

Advanced Research Questions

Q. How do substituents on the phenyl ring influence the conformational stability of this compound?

Methodological Answer: Electron-withdrawing groups (e.g., -NO, -I) reduce the conformational energy of the aryl group by stabilizing chair conformations via non-classical C–H···O hydrogen bonds. In contrast, electron-donating groups (e.g., -OCH) increase conformational energy by destabilizing axial orientations. Experimentally, acid-catalyzed equilibration of diastereomers can quantify these effects . Computational studies (DFT) using Gibbs energy profiles further validate substituent impacts on ring puckering .

Q. What strategies resolve contradictions between computational predictions and experimental data in thermal decomposition studies of this compound?

Methodological Answer:

- Cross-Validation : Compare DFT-derived activation energies (e.g., B3LYP/6-31G*) with thermogravimetric analysis (TGA) data. Discrepancies often arise from solvent effects or transition-state approximations.

- Isotopic Labeling : Use C-labeled dioxane to track decomposition pathways via mass spectrometry.

- Error Analysis : Quantify uncertainties in computational methods (e.g., basis set incompleteness) using benchmarks like Gaussian-n theories .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for pharmacological applications?

Methodological Answer:

- Bioisosteric Replacement : Replace the iodo group with Br or CF to modulate lipophilicity (clogP) and metabolic stability. For example, 5-amino-1,3-dioxane derivatives showed improved absorption (%F increased from 5% to 64%) via reduced basicity and ester hydrolysis .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to assess interactions with targets like SSTR-2 receptors. The dioxane ring mimics cyclohexane in sudemycins, enhancing solubility while retaining activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.